Boc-D-Ala(2'-quinolyl)-OH
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Overview
Description
Boc-D-Ala(2’-quinolyl)-OH is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of D-alanine, and a quinoline moiety attached to the side chain. This compound is often used in peptide synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Ala(2’-quinolyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Coupling with Quinolyl Moiety: The protected D-alanine is then coupled with a quinoline derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the Boc protecting group using an acid such as trifluoroacetic acid (TFA) to yield Boc-D-Ala(2’-quinolyl)-OH.
Industrial Production Methods
In an industrial setting, the production of Boc-D-Ala(2’-quinolyl)-OH may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Ala(2’-quinolyl)-OH can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The quinoline ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Boc-D-Ala(2’-quinolyl)-OH has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Boc-D-Ala(2’-quinolyl)-OH depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, leading to potential anticancer effects. The Boc protecting group ensures selective reactivity during peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
Boc-D-Ala-OH: Lacks the quinoline moiety, making it less versatile in certain applications.
Boc-L-Ala(2’-quinolyl)-OH: Contains the L-alanine instead of D-alanine, which can affect its biological activity.
Boc-D-Ala(4’-quinolyl)-OH: Has the quinoline moiety attached at a different position, leading to different reactivity and properties.
Uniqueness
Boc-D-Ala(2’-quinolyl)-OH is unique due to the specific positioning of the quinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKVPSHCOQHAMU-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=NC2=CC=CC=C2C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427278 |
Source
|
Record name | Boc-D-Ala(2'-quinolyl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170157-64-9 |
Source
|
Record name | Boc-D-Ala(2'-quinolyl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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